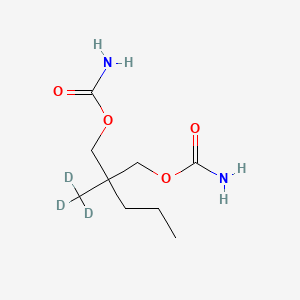![molecular formula C16H27NOSi B13448391 7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-isoquinoline](/img/structure/B13448391.png)
7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-isoquinoline is a chemical compound with a complex structure that includes a silyl ether group and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-isoquinoline typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane under nitrogen atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring stringent control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-isoquinoline can undergo various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form silanols.
Reduction: The tetrahydroisoquinoline core can be reduced to form more saturated derivatives.
Substitution: The silyl ether group can be substituted with other functional groups using reagents like fluoride ions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Tetrabutylammonium fluoride (TBAF) is commonly used to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while reduction can produce more saturated isoquinoline derivatives.
Scientific Research Applications
7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-isoquinoline has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.
Biology: Potential use in studying the biological activity of isoquinoline derivatives.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-isoquinoline involves its ability to act as a protecting group, thereby preventing reactions at specific sites on a molecule. The silyl ether group can be selectively removed under mild conditions, allowing for further functionalization of the molecule. The molecular targets and pathways involved depend on the specific application and the structure of the molecule it is protecting .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylsilyl)pyridine: Another silyl ether compound used in organic synthesis.
1,4-Bis(dimethylsilyl)benzene: Used as a protecting group in organic synthesis.
2-(Dimethylsilyl)-1,1,2,3,3-pentamethyltrisilane: Utilized in various chemical reactions as a protecting group.
Uniqueness
7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-isoquinoline is unique due to its tetrahydroisoquinoline core, which imparts specific chemical properties and potential biological activity. Its ability to act as a protecting group while maintaining the integrity of the isoquinoline structure makes it valuable in complex organic synthesis.
Properties
Molecular Formula |
C16H27NOSi |
|---|---|
Molecular Weight |
277.48 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)oxy]silane |
InChI |
InChI=1S/C16H27NOSi/c1-16(2,3)19(5,6)18-15-8-7-13-9-10-17(4)12-14(13)11-15/h7-8,11H,9-10,12H2,1-6H3 |
InChI Key |
SOXVOIDEYJVWJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(CCN(C2)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(3-Methoxypropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13448322.png)



![9-Chloro-9-phosphabicyclo[4.2.1]nonane](/img/structure/B13448337.png)






